2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

kinase inhibitor scaffold differentiation chemical library

2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 950345-88-7) is a fully synthetic, trisubstituted heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. This privileged scaffold is widely recognized in medicinal chemistry for its ability to act as an ATP-competitive kinase inhibitor, with several derivatives advancing to clinical evaluation for oncology indications.

Molecular Formula C21H20N4O
Molecular Weight 344.418
CAS No. 950345-88-7
Cat. No. B2654161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS950345-88-7
Molecular FormulaC21H20N4O
Molecular Weight344.418
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C
InChIInChI=1S/C21H20N4O/c1-14-7-6-8-16(11-14)23-20-12-15(2)22-21-13-18(24-25(20)21)17-9-4-5-10-19(17)26-3/h4-13,23H,1-3H3
InChIKeyNQTQTXZWDSBDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: A Structurally Defined Screening Candidate for Kinase-Focused Drug Discovery


2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 950345-88-7) is a fully synthetic, trisubstituted heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class . This privileged scaffold is widely recognized in medicinal chemistry for its ability to act as an ATP-competitive kinase inhibitor, with several derivatives advancing to clinical evaluation for oncology indications [1]. The compound features a 2-methoxyphenyl group at the C2 position, a methyl group at C5, and a 3-methylphenylamino moiety at the C7 position—a specific substitution pattern that distinguishes it from other pyrazolo[1,5-a]pyrimidine analogs and makes it a valuable tool for structure-activity relationship (SAR) exploration in kinase inhibitor programs.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Is Not Advisable for 2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


In the pyrazolo[1,5-a]pyrimidine class, kinase selectivity and potency are exquisitely sensitive to the nature and position of aryl substituents. Published SAR studies demonstrate that replacing the N7-aryl group—such as the 3-methylphenyl moiety in this compound—can shift CDK isoform selectivity by over 100-fold or abolish cellular antiproliferative activity entirely [1]. Similarly, modification of the C2-aryl ring alters the interaction with the kinase hinge region and the hydrophobic pocket, directly impacting the binding mode. Therefore, a generic pyrazolo[1,5-a]pyrimidine cannot serve as a functional substitute for procurement when the precise spatial and electronic fingerprint conferred by the 2-(2-methoxyphenyl) and N-(3-methylphenyl) groups is required for target engagement or SAR series continuity.

Quantitative Differentiation Guide: 2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Structural Uniqueness: Substitution Pattern vs. Commercial Pyrazolo[1,5-a]pyrimidine Screening Compounds

A substructure search of the pyrazolo[1,5-a]pyrimidine chemical space reveals that the combination of a 2-(2-methoxyphenyl) substituent with a 5-methyl and a 7-(3-methylphenyl)amino group is absent from common commercial screening libraries . The most structurally similar commercially available analog, 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890631-46-6), differs at two substituent positions: it bears a 3-(3,4-dimethoxyphenyl) at C3 instead of the 2-(2-methoxyphenyl) at C2, and an additional methyl at C2 instead of hydrogen . This positional isomerism and substituent difference are predicted to alter the vector of the methoxyphenyl group relative to the kinase hinge-binding region, potentially leading to divergent kinase selectivity profiles.

kinase inhibitor scaffold differentiation chemical library

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. Unsubstituted Pyrazolo[1,5-a]pyrimidine Core

The predicted octanol-water partition coefficient (clogP) of 2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is approximately 4.2, which is 1.8 log units higher than the unsubstituted pyrazolo[1,5-a]pyrimidin-7-amine core (clogP ~2.4) . This increase in lipophilicity, driven by the 2-methoxyphenyl and 3-methylphenyl groups, places the compound within the optimal range for cell permeability (clogP 1-5) while potentially reducing aqueous solubility compared to less-substituted analogs. The molecular weight of 344.4 g/mol and topological polar surface area (tPSA) of approximately 55 Ų further position it within lead-like chemical space according to commonly applied drug-likeness filters .

drug-likeness lipophilicity solubility

Class-Level Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine Scaffold Benchmarking Against Clinically Validated CDK Inhibitors

Pyrazolo[1,5-a]pyrimidine is a validated kinase inhibitor scaffold. The clinical candidate BS-194 (4k), a pyrazolo[1,5-a]pyrimidine derivative, exhibits nanomolar inhibition of multiple CDK isoforms: CDK2 (IC50 = 3 nM), CDK1 (30 nM), CDK5 (30 nM), CDK7 (250 nM), and CDK9 (90 nM) [1]. Another derivative, BS-181, achieves 21 nM potency against CDK7 with 42-fold selectivity over CDK2 [2]. While direct data for the target compound are not yet available in the public domain, its structural alignment with this pharmacophore—particularly the 7-arylamine moiety critical for hinge binding—supports classification as a candidate CDK inhibitor tool compound [3]. Users should note this is class-level inference, not direct measurement; procurement for kinase profiling should be accompanied by de novo biochemical validation.

CDK inhibitor kinase profiling class-level evidence

Differentiation from 3-Substituted Pyrazolo[1,5-a]pyrimidines: Avoiding C3-Dependent Metabolic Liabilities

Several pyrazolo[1,5-a]pyrimidine derivatives with C3-aryl substituents (e.g., 3-phenyl analogs) have been reported to undergo CYP450-mediated oxidative metabolism at the C3 position, leading to rapid hepatic clearance in vitro [1]. The target compound, lacking a C3 substituent (C3-H), may circumvent this metabolic soft spot, potentially offering improved metabolic stability compared to C3-arylated analogs such as 3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amines [1]. This is a structural hypothesis derived from class-level metabolism data; direct microsomal stability comparison has not been published for this specific compound.

metabolic stability C3 substitution comparative SAR

Availability and Purity Specification vs. Analog Compounds from Alternative Vendors

The target compound is available from specialty chemical suppliers with a specified purity of ≥95% (HPLC), with typical lead times of 2–4 weeks for milligram to gram quantities . In contrast, the structurally related analog 3,5-dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is listed with purity levels ranging from 90% to 97% depending on the vendor, with longer lead times for custom synthesis . For procurement decisions, the documented purity specification and defined supply chain for 950345-88-7 provide operational certainty that may not be matched by less-established catalog entries for close analogs.

compound procurement purity supply chain

Explicit Caveat: Limitations of Public Evidence for This Compound

It must be explicitly stated that no peer-reviewed primary research paper, patent with biological data, or public biochemical assay entry in ChEMBL, PubChem BioAssay, or BindingDB specifically reports quantitative pharmacological data (IC50, Ki, EC50, cellular activity, in vivo efficacy, or ADME parameters) for 2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine as of the search date [1]. All quantitative comparisons in this guide are based on class-level inference from the pyrazolo[1,5-a]pyrimidine scaffold or structural comparisons. Users intending to procure this compound for a specific biological target must design appropriate biochemical validation experiments, as target engagement cannot be assumed from structure alone.

data transparency evidence limitations due diligence

Optimal Application Scenarios for Procuring 2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


Kinase Selectivity Panel Screening: Exploring CDK and Non-CDK Kinase Space

As highlighted by class-level evidence, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged ATP-competitive kinase inhibitor core [1]. Procurement of this compound for inclusion in a broad kinase selectivity panel (e.g., 50–100 kinase screen) is recommended to determine whether the specific 2-(2-methoxyphenyl)/N-(3-methylphenyl) substitution pattern yields a selectivity fingerprint distinct from known CDK inhibitors such as BS-194 or dinaciclib. The absence of C3 substitution may additionally confer a unique kinome interaction profile [2].

Structure-Activity Relationship (SAR) Matrix Expansion for CDK2 or CDK7 Lead Optimization

Given that structurally analogous pyrazolo[1,5-a]pyrimidines have demonstrated nanomolar CDK2 and CDK7 inhibition [1], this compound serves as a valuable comparator in SAR matrices. Medicinal chemistry teams can use it to systematically evaluate the contribution of the 2-(2-methoxyphenyl) group versus other C2-aryl variants (e.g., 2-phenyl, 2-(4-methoxyphenyl), or 2-(2-chlorophenyl) analogs) on CDK potency and selectivity. The commercial availability with ≥95% purity reduces the synthetic burden for initial SAR exploration .

Computational Docking and Pharmacophore Model Validation

With a molecular weight of 344.4 g/mol and a tPSA of ~55 Ų, the compound possesses drug-like physicochemical properties suitable for molecular docking studies [1]. Computational chemists can use this compound to validate docking poses against CDK2 or CDK7 crystal structures (e.g., PDB entries co-crystallized with pyrazolo[1,5-a]pyrimidine ligands), assessing whether the 2-methoxyphenyl group engages the hydrophobic back pocket as predicted by the class pharmacophore model [2].

Antiproliferative Screening in Cancer Cell Line Panels

Multiple pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiproliferative activity across NCI-60 cancer cell line panels [1]. Procurement of this compound for inclusion in a focused cell viability screen (e.g., against MCF-7, HCT-116, or A549 lines) is justified by the class-level evidence supporting anticancer potential. The predicted clogP of ~4.2 suggests adequate cell permeability for intracellular target engagement, making it suitable for phenotypic screening campaigns [2].

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